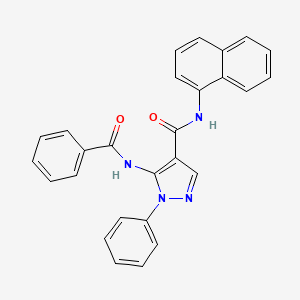
5-(benzoylamino)-N-1-naphthyl-1-phenyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
5-(benzoylamino)-N-1-naphthyl-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as BPN or BPNH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammation.
Mécanisme D'action
The exact mechanism of action of BPN is not fully understood. However, studies have suggested that BPN may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. PDE-5 is an enzyme that is involved in the degradation of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that regulates various cellular processes.
Biochemical and Physiological Effects:
BPN has been shown to have various biochemical and physiological effects. Studies have shown that BPN can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. BPN has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BPN is its potential as a therapeutic agent for the treatment of cancer and inflammation. BPN has been extensively studied for its anti-cancer and anti-inflammatory properties, and has shown promising results in preclinical studies. However, one of the major limitations of BPN is its poor solubility in water, which makes it difficult to administer in vivo. This limitation can be overcome by formulating BPN into a suitable drug delivery system, such as liposomes or nanoparticles.
Orientations Futures
There are several future directions for research on BPN. One of the major areas of research is the development of BPN as a potential therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to elucidate the exact mechanism of action of BPN and to optimize its pharmacokinetic properties. In addition, studies are needed to evaluate the safety and efficacy of BPN in animal models and clinical trials.
Another area of research is the development of novel analogs of BPN with improved pharmacokinetic properties and therapeutic efficacy. Structure-activity relationship studies can be conducted to identify the key structural features of BPN that are responsible for its anti-cancer and anti-inflammatory properties. This information can be used to design and synthesize novel analogs with improved pharmacokinetic properties and therapeutic efficacy.
Conclusion:
In conclusion, BPN is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results as a potential therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to elucidate the exact mechanism of action of BPN and to optimize its pharmacokinetic properties. The development of novel analogs of BPN with improved pharmacokinetic properties and therapeutic efficacy is another area of research that holds great promise.
Applications De Recherche Scientifique
BPN has been extensively studied for its potential applications in the treatment of various diseases. One of the major areas of research has been the development of BPN as a potential anti-cancer agent. Studies have shown that BPN has significant anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BPN has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
In addition to its anti-cancer properties, BPN has also been studied for its potential anti-inflammatory effects. Studies have shown that BPN can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. This makes BPN a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
5-benzamido-N-naphthalen-1-yl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O2/c32-26(20-11-3-1-4-12-20)30-25-23(18-28-31(25)21-14-5-2-6-15-21)27(33)29-24-17-9-13-19-10-7-8-16-22(19)24/h1-18H,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSAPKLSVYSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-yl)-1-phenyl-5-[(phenylcarbonyl)amino]-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



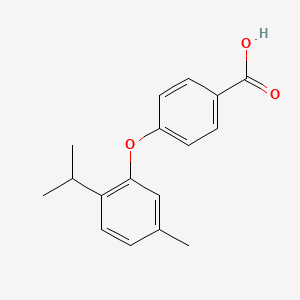
![1-(1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-ylmethyl)azepane](/img/structure/B3869681.png)
![2,2,3,3-tetrafluoropropyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B3869687.png)
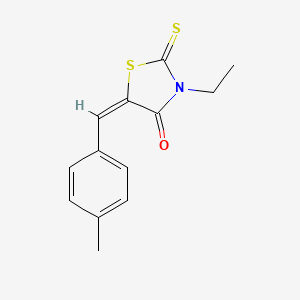
acetonitrile](/img/structure/B3869705.png)
![N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B3869712.png)
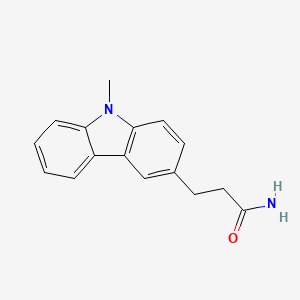
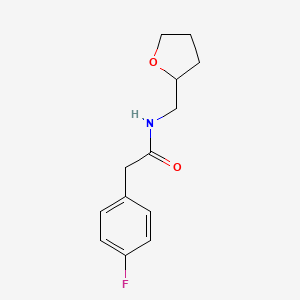
![1-benzoyl-N-[(2-propyl-1,3-thiazol-4-yl)methyl]piperidin-4-amine](/img/structure/B3869731.png)
![7-methyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3869738.png)
![1-[3-(2-methoxyphenoxy)propoxy]naphthalene](/img/structure/B3869743.png)
![2-[({3-[({4-[(pentyloxy)carbonyl]phenyl}amino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B3869750.png)
![{2-[(diethylamino)methyl]phenyl}(phenyl)methanol](/img/structure/B3869758.png)
![4-[2-naphthyl(phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3869784.png)